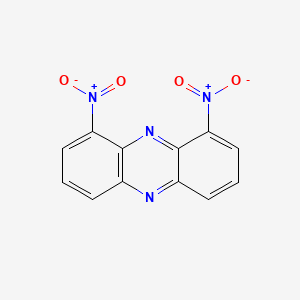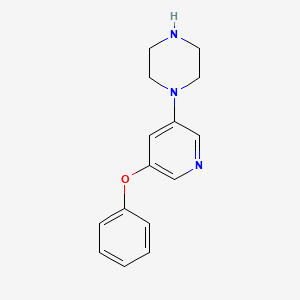
1-(5-Phenoxy-pyridin-3-yl)-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Phenoxy-pyridin-3-yl)-piperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a phenoxy group attached to a pyridine ring, which is further connected to a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Phenoxy-pyridin-3-yl)-piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-phenoxy-3-pyridinecarboxylic acid and piperazine.
Condensation Reaction: The carboxylic acid group of 5-phenoxy-3-pyridinecarboxylic acid is activated using reagents like thionyl chloride or carbodiimides to form an intermediate acid chloride or ester. This intermediate then undergoes a condensation reaction with piperazine to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Phenoxy-pyridin-3-yl)-piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups to their corresponding reduced forms.
Substitution: The phenoxy and pyridine rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Aplicaciones Científicas De Investigación
1-(5-Phenoxy-pyridin-3-yl)-piperazine has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Phenoxy-pyridin-3-yl)-piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Phenoxy-pyridin-3-yl)-piperazine
- 1-(5-Phenoxy-pyridin-2-yl)-piperazine
- 1-(5-Phenoxy-pyridin-4-yl)-piperazine
Uniqueness
1-(5-Phenoxy-pyridin-3-yl)-piperazine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
788772-14-5 |
|---|---|
Fórmula molecular |
C15H17N3O |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
1-(5-phenoxypyridin-3-yl)piperazine |
InChI |
InChI=1S/C15H17N3O/c1-2-4-14(5-3-1)19-15-10-13(11-17-12-15)18-8-6-16-7-9-18/h1-5,10-12,16H,6-9H2 |
Clave InChI |
CLLVLNOITPDZJL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC(=CN=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


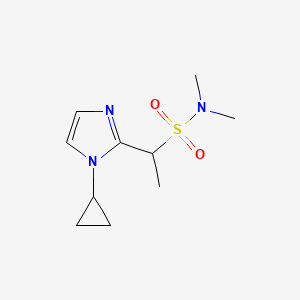
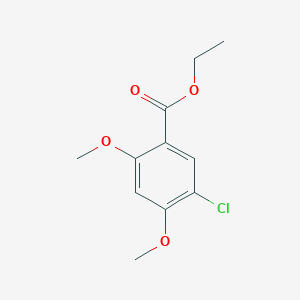
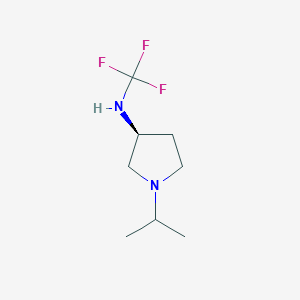
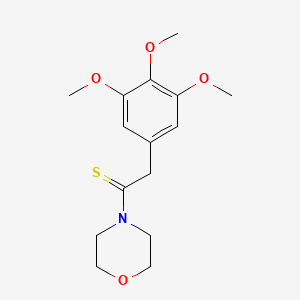
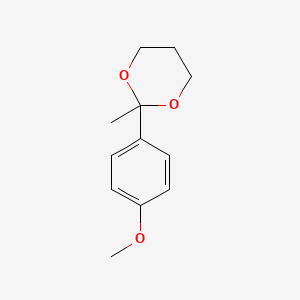
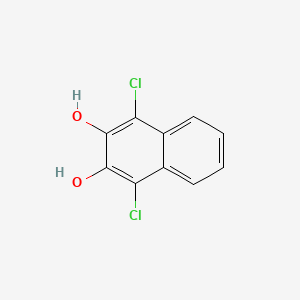
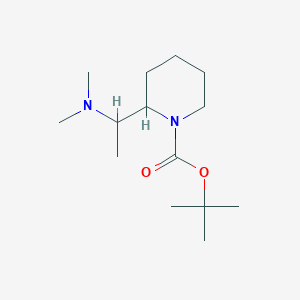
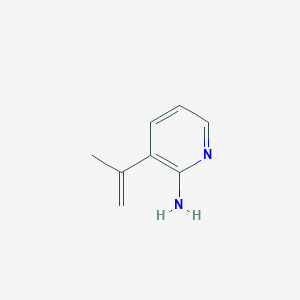

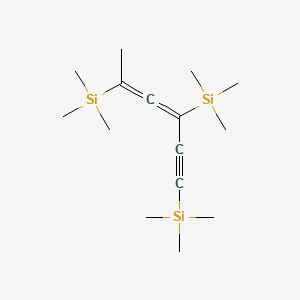
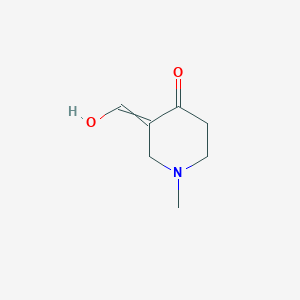
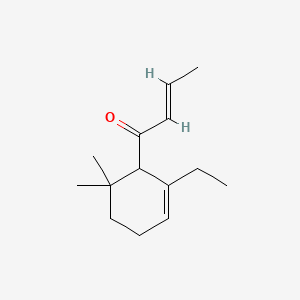
![1H-Pyrido[3,2-D][1,2]thiazine](/img/structure/B13955915.png)
